molecular formula C18H12FN3O2 B2518571 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260713-30-1

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2518571
CAS RN: 1260713-30-1
M. Wt: 321.311
InChI Key: HJIAOOZZMSXASW-UHFFFAOYSA-N
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Description

The compound 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a fluorinated quinolone derivative, which is a class of compounds known for their broad-spectrum antibacterial activities and potential antitumor properties. Fluorinated quinolones are characterized by the presence of a fluorine atom, which often enhances their biological activity. The compound is structurally related to other fluorinated quinolones that have been studied for various applications, including as antibacterial agents and antitumor agents .

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves multi-step reactions starting from substituted anilines or related compounds. For instance, the synthesis of 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones involves a series of reactions including cyclization and substitution to introduce the fluorine atom and other functional groups . Similarly, the synthesis of related compounds such as 6-methoxy-4-quinolone involves oxidation and derivatization steps . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by a quinolone core with various substituents that influence their biological activity. For example, the presence of a fluorine atom at the 6-position is a common feature that is believed to enhance antibacterial activity . The molecular structure can be further analyzed using techniques such as Raman spectroscopy and crystallography, which provide information about the empirical formula, crystal system, space group, and unit cell parameters .

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions depending on their functional groups. For example, they can be used as fluorescent labeling reagents after derivatization, as demonstrated with 6-methoxy-4-quinolone derivatives . The reactivity of these compounds can also be tailored for specific applications, such as the synthesis of antimycobacterial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones, such as solubility, stability, and fluorescence, are crucial for their practical applications. For instance, 6-methoxy-4-quinolone shows strong fluorescence in a wide pH range and is stable against light and heat, making it suitable for biomedical analysis . The crystal structure and electrostatic potential surface of these compounds can be determined to understand their intermolecular interactions and reactivity .

Scientific Research Applications

Synthesis and Characterization

Recent studies have highlighted the synthesis and characterization of compounds similar to 6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, focusing on their potential as therapeutic agents. For example, the synthesis of 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols has been explored, indicating a wide spectrum of biodynamic activities (Faldu et al., 2014).

Antibacterial Activity

The antibacterial potential of quinolone derivatives, including those with structures similar to the compound of interest, has been a significant area of research. For instance, the synthesis of new antibacterial quinolones under microwave activation has been reported, where compounds exhibited activities comparable to standard drugs like norfloxacin (Kidwai et al., 2000).

Anticancer Properties

The quest for novel anticancer agents has led to the exploration of quinolin-4-yl based oxadiazole and triazole analogues. Some of these compounds, such as compound 6i, have shown sub-micromolar anti-proliferative activity in cancer cell lines, indicating their potential in cancer therapy (Hamdy et al., 2019).

Antimicrobial Agents

The development of novel antimicrobial agents using quinolone scaffolds has been an area of active research. Studies have synthesized and evaluated the antimicrobial activity of various quinolone derivatives, finding some to possess significant efficacy against bacterial strains (Kidwai et al., 1998; Uno et al., 1987).

Molecular and Crystal Structures

Research has also delved into the molecular and crystal structures of potential drugs with similar frameworks, predicting their antimicrobial and antiviral properties through molecular docking (Vaksler et al., 2023).

properties

IUPAC Name

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-3-2-4-11(7-10)17-21-18(24-22-17)14-9-20-15-6-5-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIAOOZZMSXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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